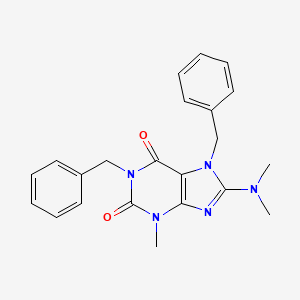

1,7-Dibenzyl-8-(dimethylamino)-3-methylpurine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,7-Dibenzyl-8-(dimethylamino)-3-methylpurine-2,6-dione, also known as DBDMH, is an organic compound that has been extensively studied for its potential applications in scientific research. This white crystalline powder is known for its ability to act as a disinfectant and has been used in various industrial applications. In

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Transformations

Research has demonstrated innovative approaches to synthesizing derivatives of purine analogs, which serve as crucial scaffolds in medicinal chemistry due to their biological relevance. For instance, novel synthetic pathways have been developed for creating carboxamide derivatives of benzo[b][1,6]naphthyridines, showcasing potent cytotoxic activities against various cancer cell lines, indicating the potential for similar purine derivatives to act as therapeutic agents (Deady et al., 2003). Moreover, studies on the synthesis of octahydro-1,5-imino-3-benzazocin-4,7,10-trione derivatives highlight the versatile applications of such methodologies in generating complex molecular structures with potential pharmacological benefits (Saito et al., 1997).

Antiviral and Anticancer Activities

Compounds structurally related to "1,7-Dibenzyl-8-(dimethylamino)-3-methylpurine-2,6-dione" have shown significant promise in antiviral and anticancer research. For example, the synthesis and testing of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines have revealed optimum antirhinovirus activity, demonstrating the therapeutic potential of purine derivatives in combating viral infections (Kelley et al., 1989). Additionally, the development of 9-benzyl-6-(dimethylamino)-9H-purines as antirhinovirus agents further underscores the significance of purine analogs in addressing viral diseases (Kelley et al., 1988).

Novel Material Development

The exploration of D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission properties for potential applications in piezochromism, acidochromism, solvent-induced emission changes, and cell imaging highlights the versatility of purine and related structures in material science (Lei et al., 2016). Such research paves the way for the development of advanced materials with specific optical properties, which could be invaluable in biomedical imaging and sensor technologies.

Mecanismo De Acción

Target of Action

The primary target of 1,7-Dibenzyl-8-(dimethylamino)-3-methylpurine-2,6-dione is Bromodomain-containing protein 4 (BRD4) . BRD4, an epigenetic reader, is recognized as a potential therapeutic target for several types of cancer and cardiovascular diseases .

Mode of Action

This compound interacts with BRD4 by inhibiting its activity . Most of the synthesized 1,7-dibenzyl-substituted theophylline derivatives showed detectable activities with IC50 values in the range 2.51–10.50 µM . Notably, some compounds showed significant selectivity for two bromodomains of BRD4, where the inhibition of BD1 was 20-times greater than that of BD2 .

Biochemical Pathways

BRD4 recognizes acetylated lysine (KAc) residues of histones and other proteins via their bromodomains to regulate gene transcription . This can involve the recruitment of a positive transcriptional elongation factor complex (P-TEFb), which has an important adjusting role for RNA polymerase II (RNA Pol II) . Given that the target genes of BRD4 are associated with multiple pathological processes, such as aberrant cell proliferation and inflammation, BRD4 has garnered considerable research attention in the pharmaceutical field .

Result of Action

The inhibition of BRD4 by this compound can potentially disrupt the transcription of target genes associated with cell proliferation and inflammation . This disruption can lead to the suppression of these pathological processes, providing therapeutic benefits in diseases such as cancer and cardiovascular diseases .

Propiedades

IUPAC Name |

1,7-dibenzyl-8-(dimethylamino)-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c1-24(2)21-23-19-18(26(21)14-16-10-6-4-7-11-16)20(28)27(22(29)25(19)3)15-17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFQSVSVPOQXMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)N(C)C)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide](/img/structure/B2746249.png)

![6,7-dimethoxy-1-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-N-(2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B2746254.png)

![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2746259.png)

![6-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2746265.png)

![Methyl 3-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2746266.png)

![3-((4-(4-methoxyphenyl)-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2746269.png)